(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a bromophenyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and pharmacology due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Introduction of the Bromophenyl Group: This step often involves a substitution reaction where a bromophenyl group is introduced to the pyrrolidine ring.
Formation of the Carboxylic Acid Group: This can be achieved through oxidation reactions or by using carboxylation reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The bromophenyl group can be reduced to form a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of phenyl-substituted pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Scientific Research Applications
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may play a crucial role in binding to these targets, while the pyrrolidine ring and carboxylic acid group contribute to the overall stability and activity of the compound. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Phenylpyrrolidine-3-carboxylic acid: Lacks the bromine atom, which may result in different biological activities.
(3R,4S)-4-(4-Chlorophenyl)pyrrolidine-3-carboxylic acid: Contains a chlorine atom instead of bromine, which can affect its reactivity and interactions.
(3R,4S)-4-(4-Fluorophenyl)pyrrolidine-3-carboxylic acid: Contains a fluorine atom, which can influence its pharmacokinetic properties.
Uniqueness
(3R,4S)-4-(4-Bromophenyl)pyrrolidine-3-carboxylic acid is unique due to the presence of the bromophenyl group, which can significantly influence its chemical reactivity and biological interactions
Properties
IUPAC Name |
(3R,4S)-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-13-6-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXAATEOPXCAIIN-ZJUUUORDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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